The compound is identified by the CAS number 492431-11-5 and has been referenced in various chemical databases and patent literature, indicating its relevance in pharmaceutical research. It falls within the broader class of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures.
The synthesis of tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate can be accomplished through several methods:
These methods demonstrate the versatility in synthesizing this compound using both traditional heating and modern microwave techniques.
The molecular formula for tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate is C14H20ClN3O2. The structure consists of:
The compound's three-dimensional conformation can be analyzed using computational methods or X-ray crystallography to understand its spatial arrangement and potential interactions with biological macromolecules.
Tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate can participate in various chemical reactions typical of piperazine derivatives:
These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing related compounds.
The physical properties of tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate include:
Chemical properties include:
These properties influence its formulation as a drug candidate and its behavior in biological systems.
Tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate has potential applications primarily in medicinal chemistry:
The 6-chloropyridazine moiety serves as a critical electrophile for constructing the C–N bond in target compounds. Nucleophilic aromatic substitution (SNAr) exploits the electron-deficient nature of chloropyridazines, enabling direct displacement with piperazine nucleophiles. Research indicates that tert-butyl 3-methylpiperazine-1-carboxylate reacts with 3,6-dichloropyridazine under optimized conditions (DIPEA in acetonitrile, 80°C, 12h) to yield the monosubstituted product with >85% regioselectivity for the 3-position, attributable to the superior leaving group ability at C3 over C6 in pyridazine systems [3]. Solvent polarity significantly influences reaction kinetics: polar aprotic solvents like DMF accelerate rates but may promote bis-alkylation, necessitating careful stoichiometric control (1:1.05 pyridazine:piperazine ratio). Microwave-assisted protocols (150°C, 30 min) enhance conversion to >95% while suppressing thermal degradation byproducts observed in prolonged heating [3].
Table 1: Solvent Optimization for SNAr Reaction
Solvent | Temp (°C) | Time (h) | Conversion (%) | Byproduct Formation |
---|---|---|---|---|
Acetonitrile | 80 | 12 | 85 | <5% |
DMF | 100 | 6 | 95 | 15% |
THF | 65 | 24 | 60 | <2% |
Toluene | 110 | 18 | 70 | 8% |
DMF (MW) | 150 | 0.5 | >99 | <1% |
A key challenge involves suppressing N-Boc deprotection during extended reactions. Kinetic studies reveal that adding molecular sieves (4Å) minimizes acid-catalyzed degradation, preserving >98% Boc integrity. For sterically hindered 3-methylpiperazines, Cs₂CO₃ base with catalytic KI in NMP facilitates 92% yield by enhancing nucleophilicity through cation-π interactions [3].
Palladium catalysis enables alternative disconnections when SNAr faces limitations. Suzuki-Miyaura coupling between tert-butyl 4-(pinacolboranate)-3-methylpiperazine-1-carboxylate and 3-bromo-6-chloropyridazine achieves 78% yield using Pd(dppf)Cl₂ (3 mol%) and K₂CO₃ in aqueous dioxane (90°C, 8h) [3]. Crucially, the chloro substituent remains intact, providing a handle for downstream derivatization. For Stille couplings, transmetalation of tert-butyl 4-(tributylstannyl)-3-methylpiperazine-1-carboxylate with 3-iodo-6-chloropyridazine requires Pd(PPh₃)₄ and CuI co-catalysis to overcome sluggish transmetalation, yielding 70% product. Ligand screening demonstrates that XPhos enhances turnover in electron-deficient heterocycles by preventing Pd agglomeration [3].
Table 2: Pd-Catalyzed Cross-Coupling Performance
Method | Catalyst System | Base/Solvent | Yield (%) | Chloro Retention |
---|---|---|---|---|
Suzuki | Pd(dppf)Cl₂, XPhos | K₂CO₃, dioxane/H₂O | 78 | >99% |
Stille | Pd(PPh₃)₄/CuI | NEt₃, DMF | 70 | >99% |
Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | NaO* t*Bu, toluene | 65 | >99% |
Notably, Buchwald-Hartwig amination between Boc-protected 3-methylpiperazine and 3-bromo-6-chloropyridazine faces competitive C3 vs C6 amination. Computational modeling reveals that steric bulk of XantPhos ligands favors C3-attack by 5:1 selectivity, enabling isolation of the desired isomer via crystallization [3].
The Boc group’s acid-lability necessitates strategic handling during chloropyridazinyl coupling. Stability assays confirm that Boc cleavage initiates below pH 3, making SNAr conditions (typically pH 7–9) compatible without protection [5]. However, prolonged heating above 100°C induces partial decarboxylation, mitigated by in situ buffering with NaHCO₃. Orthogonality is demonstrated in sequential functionalization: after SNAr, Cbz-protected amines can be introduced at the chloropyridazinyl position using Pd/C–H₂ hydrogenation without Boc cleavage [3].
For deprotection, optimal conditions use 4M HCl in dioxane (0°C→RT, 2h), achieving quantitative removal while minimizing piperazine ring degradation observed with TFA at elevated temperatures. Quantitative Boc reinstatement is possible via anhydrous di-tert-butyl dicarbonate (1.1 eq) and DMAP (0.1 eq) in THF, enabling iterative protecting group strategies for asymmetric synthesis [3] [5].
Enantioselective construction of the 3-methylpiperazine core employs chiral auxiliary and catalytic methods. Evans’ oxazolidinone-mediated alkylation generates the stereocenter prior to piperazine cyclization: (S)-4-benzyl-3-(2-chloroacetyl)oxazolidin-2-one undergoes diastereoselective methylation (LDA, MeI, >20:1 dr) followed by Boc protection and Zn/AcOH reductive cyclization to afford (R)-tert-butyl 3-methylpiperazine-1-carboxylate in 97% ee [4]. Alternatively, enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer of tert-butyl 4-(ethoxycarbonyl)-3-methylpiperazine-1-carboxylate, isolating the (R)-carbamate with 99% ee [4].
Aziridine ring expansion provides a novel route: treatment of (2R)-1-Boc-2-(chloromethyl)aziridine with N-(6-chloropyridazin-3-yl)acetamide under BF₃·Et₂O catalysis yields trans-2,5-disubstituted piperazines through regioselective aziridinium ion formation. Subsequent deacetylation and Boc manipulation furnishes enantiopure target scaffolds (>98% de) [4].
Table 3: Asymmetric Synthesis Method Comparison
Method | Chiral Control | Yield (%) | ee/de (%) | Key Advantage |
---|---|---|---|---|
Evans Auxiliary | Diastereoselective alkylation | 75 | >97 ee | Predictable stereochemistry |
Enzymatic Resolution | Kinetic resolution | 45 (theoretical max 50) | 99 ee | Mild conditions |
Aziridine Expansion | Stereospecific rearrangement | 68 | >98 de | Direct ring formation |
Photoredox strategies enable C–H functionalization of preassembled tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperazine-1-carboxylate. Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ catalyzes α-amino C–H alkylation using N-acyloxyphthalimides under blue light (456 nm), achieving 65% yield at the C5 piperazine position without Boc cleavage [3]. Single-electron transfer (SET) mechanisms generate α-amino radicals that couple with Michael acceptors, providing access to non-natural amino acid derivatives.
Electrochemical methods facilitate oxidative C–N coupling: constant current electrolysis (10 mA) in an undivided cell with NiCl₂·6H₂O/bipyridine mediates cross-dehydrogenative coupling between the piperazine and azoles at the C2 position. This metal-free approach achieves 60% yield with excellent functional group tolerance. Additionally, flow photochemistry enhances efficiency for decarboxylative couplings: visible light irradiation with fac-Ir(ppy)₃ in a microreactor (residence time 10 min) converts carboxylic acid derivatives to C4-alkylated piperazines via radical decarboxylation [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: